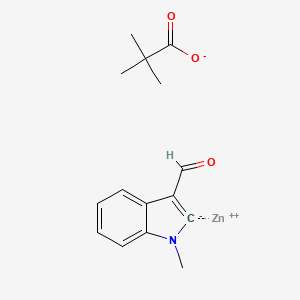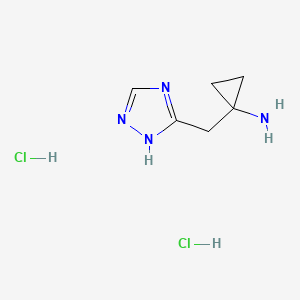
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 2361635-95-0 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 1-((1H-1,2,4-triazol-3-yl)methyl)cyclopropan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H . This code can be used to generate the 3D structure of the molecule in appropriate software. For a detailed molecular structure analysis, please refer to a specialized molecular modeling software or database.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database or literature.作用机制
The mechanism of action of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is not well understood. However, it is believed to act as a ligand and bind to metal ions, which can then be used for catalysis. This compound has also been shown to interact with biological systems, although the exact mechanism of action is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have potential for use in the study of biological systems. It has also been used as a building block for the synthesis of other compounds.
实验室实验的优点和局限性
The advantages of using 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride in lab experiments include its unique properties and potential for use in various scientific research applications. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential.
未来方向
There are many future directions for research involving 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride. These include further studies on its mechanism of action, its potential for use in catalysis and as a building block for the synthesis of other compounds, and its potential for use in the study of biological systems. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
合成方法
The synthesis method of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride involves the reaction of cyclopropanone with hydrazine hydrate to form cyclopropanone hydrazone. The cyclopropanone hydrazone is then reacted with sodium azide and copper sulfate to form 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine. This compound is then treated with hydrochloric acid to form this compound.
科学研究应用
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride has shown potential for use in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalysis and as a building block for the synthesis of other compounds. This compound has also been used as a tool in the study of biological systems.
安全和危害
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of the compound .
属性
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHBSODIVIBCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

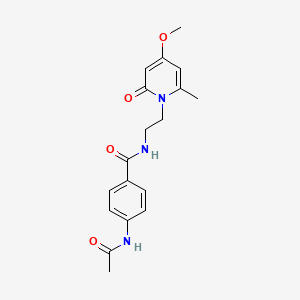
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)
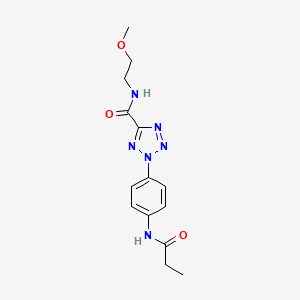
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
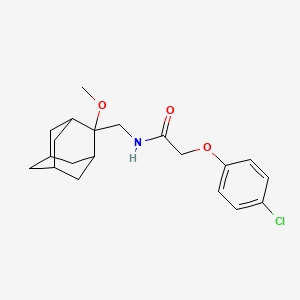

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
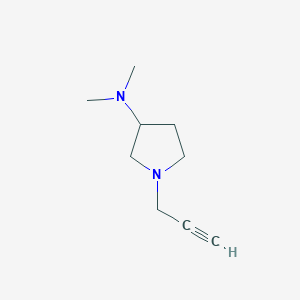
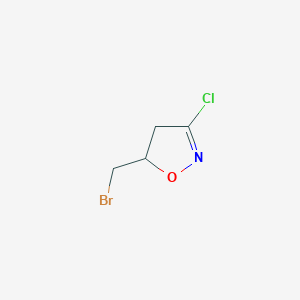

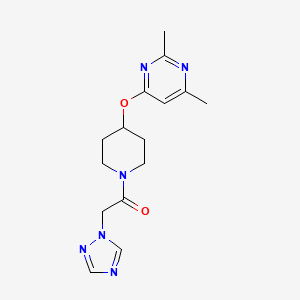
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)
